Cas no 1185298-75-2 (1-(4-Fluoro-2-nitrophenyl)homopiperazine hydrochloride)

1-(4-Fluoro-2-nitrophenyl)homopiperazine hydrochloride is a fluorinated nitrophenyl-substituted homopiperazine derivative with applications in pharmaceutical and chemical research. Its structural features, including the fluoro and nitro substituents, enhance reactivity and selectivity, making it a valuable intermediate in the synthesis of bioactive compounds. The hydrochloride salt form improves stability and solubility, facilitating handling and storage. This compound is particularly useful in medicinal chemistry for the development of novel therapeutic agents, owing to its potential as a building block for targeting specific biological pathways. Its well-defined purity and consistent quality ensure reliable performance in synthetic applications.
1-(4-Fluoro-2-nitrophenyl)homopiperazine hydrochloride structure
1185298-75-2 structure
Product Name:1-(4-Fluoro-2-nitrophenyl)homopiperazine hydrochloride
CAS No:1185298-75-2
MF:C11H15ClFN3O2
MW:275.707104921341
CID:1067634
PubChem ID:44717458
Update Time:2025-06-12

1-(4-Fluoro-2-nitrophenyl)homopiperazine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Fluoro-2-nitrophenyl)homopiperazine hydrochloride
    • AKOS015849809
    • CS-0452874
    • 1-(Fluoro-2-nitrophenyl)homopiperazinehydrochloride
    • 1-(4-fluoro-2-nitrophenyl)-1,4-diazepane hydrochloride
    • MFCD08692456
    • DB-017335
    • 1-(4-fluoro-2-nitrophenyl)homopiperazinehydrochloride
    • 1-(4-fluoro-2-nitrophenyl)-1,4-diazepane;hydrochloride
    • 1185298-75-2
    • 1-(4-fluoro-2-nitrophenyl)-1,4-diazepanehydrochloride
    • 1-(fluoro-2-nitrophenyl)homopiperazine hydrochloride
    • MDL: MFCD08692456
    • Inchi: 1S/C11H14FN3O2.ClH/c12-9-2-3-10(11(8-9)15(16)17)14-6-1-4-13-5-7-14;/h2-3,8,13H,1,4-7H2;1H
    • InChI Key: RUTLMXMDQPYARF-UHFFFAOYSA-N
    • SMILES: Cl.FC1C=CC(=C(C=1)[N+](=O)[O-])N1CCNCCC1

Computed Properties

  • Exact Mass: 275.0836826g/mol
  • Monoisotopic Mass: 275.0836826g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 272
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 61.1Ų

Experimental Properties

  • Melting Point: 179-181

1-(4-Fluoro-2-nitrophenyl)homopiperazine hydrochloride Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

1-(4-Fluoro-2-nitrophenyl)homopiperazine hydrochloride Pricemore >>

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Additional information on 1-(4-Fluoro-2-nitrophenyl)homopiperazine hydrochloride

Introduction to 1-(4-Fluoro-2-nitrophenyl)homopiperazine hydrochloride (CAS No. 1185298-75-2)

1-(4-Fluoro-2-nitrophenyl)homopiperazine hydrochloride, identified by its CAS number 1185298-75-2, is a significant compound in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the class of nitroaromatic derivatives and piperazine-based structures, which have been extensively studied for their potential biological activities. The presence of both a fluoro group and a nitro group in the aromatic ring, combined with the piperazine moiety, imparts unique chemical and pharmacological properties that make it a valuable candidate for further investigation.

The< strong>fluorosubstituent in the molecule is known to enhance metabolic stability and binding affinity, while the< strong>nitrogroup can serve as a pharmacophore for various biological targets. Piperazine derivatives are particularly interesting due to their role as intermediates in the synthesis of numerous drugs targeting neurological and cardiovascular disorders. The hydrochloride salt form of this compound ensures better solubility and stability, making it more suitable for pharmaceutical applications.

In recent years, there has been growing interest in exploring the pharmacological potential of< strong>1-(4-fluoro-2-nitrophenyl)homopiperazine hydrochloride. Studies have indicated that this compound may exhibit properties relevant to central nervous system (CNS) disorders, including potential antidepressant and anxiolytic effects. The combination of the fluoro and nitro groups is believed to modulate neurotransmitter systems such as serotonin and dopamine, which are crucial for regulating mood and behavior.

Research has also highlighted the compound's potential in addressing neurodegenerative diseases. The structural features of< strong>1-(4-fluoro-2-nitrophenyl)homopiperazine hydrochloride suggest that it could interact with specific receptors or enzymes involved in pathologies like Alzheimer's and Parkinson's diseases. Preclinical studies have shown promising results in animal models, demonstrating its ability to cross the blood-brain barrier and exert therapeutic effects.

The synthesis of< strong>1-(4-fluoro-2-nitrophenyl)homopiperazine hydrochloride involves multi-step organic reactions, including nitration, fluorination, and piperazine coupling. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets pharmaceutical standards. The use of high-purity starting materials and controlled reaction conditions is essential to achieve the desired chemical structure without impurities that could affect biological activity.

The pharmacokinetic profile of< strong>1-(4-fluoro-2-nitrophenyl)homopiperazine hydrochloride is another critical aspect that has been thoroughly examined. Studies have demonstrated that this compound exhibits moderate oral bioavailability and a reasonable half-life, suggesting its potential for therapeutic use. Additionally, its metabolic pathways have been investigated to understand how it is processed in the body, which is crucial for drug development and safety assessments.

In conclusion, 1-(4-fluoro-2-nitrophenyl)homopiperazine hydrochloride (CAS No. 1185298-75-2) represents a promising candidate for further pharmaceutical development. Its unique structural features and demonstrated biological activity make it an attractive compound for treating various CNS disorders. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic applications, reinforcing its significance in medicinal chemistry.

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